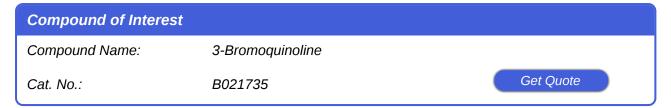


physical and chemical properties of 3bromoquinoline

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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromoquinoline

Introduction

3-Bromoquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. It serves as a crucial building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and reactivity, stemming from the presence of the bromine atom at the 3-position and the nitrogen atom within the quinoline ring, allow for a wide range of chemical transformations.[1] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-bromoquinoline**, along with detailed experimental protocols for its synthesis and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of **3-bromoquinoline** are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Identifiers and General Properties



Property	Value	Reference
CAS Number	5332-24-1	[2][3]
Molecular Formula	C ₉ H ₆ BrN	[2][4][5]
Molecular Weight	208.05 g/mol	[2][5][6]
Appearance	Colorless to pale yellow liquid or semi-solid	[2][4][5]
Purity	≥95% - 98% (by GC)	[2][7][8]
SMILES	C1=CC=C2C(=C1)C=C(C=N2) Br	[3][5]
InChIKey	ZGIKWINFUGEQEO- UHFFFAOYSA-N	[3][5]

Physical Properties

Property	Value	Reference
Melting Point	12-15 °C	[2][3][4][5]
Boiling Point	274-276 °C (lit.)	[3][4]
Density	1.533 g/mL at 25 °C (lit.)	[3][4]
Refractive Index (n20/D)	1.664 (lit.)	[3][4]
Solubility	Miscible in methanol and chloroform	[2]
Vapor Pressure	0.00147 mmHg	[5]
Flash Point	>110 °C (>230 °F) - closed cup	[6][7]
рКа	2.69 (at 25 °C)	[4]

Spectroscopic Data



Technique	Data Highlights	Reference
¹ H NMR	Spectrum conforms to the structure.	[2][9]
¹³ C NMR	Data available in spectral databases.	[10]
Mass Spectrometry (GC-MS)	Key m/z peaks at 207, 209, 128.	[5][11]
Infrared (IR) Spectroscopy	ATR-IR and Vapor Phase IR data available. Aromatic C-H stretch (3100-3000 cm ⁻¹), C=C/C=N ring stretching (1600-1400 cm ⁻¹).	[5][12][13]

Chemical Properties and Reactivity

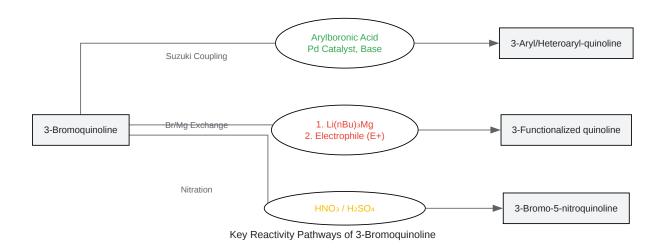
3-Bromoquinoline is a versatile substrate for a variety of organic reactions. The bromine atom at the C3 position is susceptible to substitution and cross-coupling reactions, while the quinoline ring can undergo electrophilic substitution.

Key reactions include:

- Palladium-Catalyzed Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds.[1][14] This is a cornerstone of its utility in medicinal chemistry.
- Bromine-Magnesium Exchange: Reacts with reagents like lithium tributylmagnesate to form a Grignard-like intermediate, which can then be quenched with various electrophiles to yield functionalized quinolines.[4]
- Electrophilic Aromatic Substitution: The quinoline ring can be nitrated, for example with a mixed acid, to generate products such as 3-bromo-5-nitroquinoline.[4]
- Oxidation: Can be oxidized with strong oxidizing agents like potassium permanganate, leading to the cleavage of the benzene ring and formation of pyridine dicarboxylic acid



derivatives.[4]



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Key Reactivity Pathways of 3-Bromoquinoline

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **3-bromoquinoline** and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of 3-Bromoquinoline via Cycloaddition

A modern and regioselective method for synthesizing **3-bromoquinoline** derivatives involves a formal [4+2] cycloaddition.[15] The following is a general procedure adapted from this approach.

Materials:

- Arylmethyl azide (1.0 equiv)
- 1-Bromoalkyne (e.g., bromophenylacetylene) (2.0 equiv)



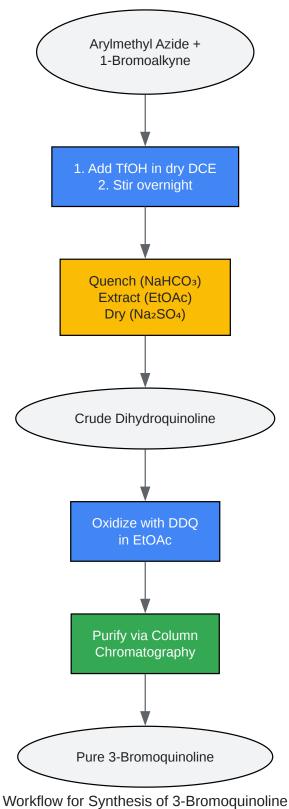
- Trifluoromethanesulfonic acid (TfOH) (1.0 equiv)
- Dry Dichloroethane (DCE)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the arylmethyl azide (1.0 equiv) in dry dichloroethane (DCE).
- Cation Generation: Add TfOH (1.0 equiv) to the solution and stir for 5 minutes at room temperature. This promotes the rearrangement of the azide to generate an N-aryliminium ion in situ.
- Cycloaddition: Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
- Reaction: Stir the mixture overnight at room temperature.
- Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Concentration: Filter the solution and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
- Oxidation: Dissolve the crude intermediate in EtOAc and add DDQ (1.0 equiv). Stir until the
 reaction is complete (monitor by TLC) to afford the final 3-bromoquinoline product.



• Purification: Purify the final product using flash column chromatography.



Workhow for Synthesis of 3-Dromoquinoline

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Workflow for Synthesis of 3-Bromoquinoline

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a general protocol for the coupling of **3-bromoquinoline** with an arylboronic acid.[14][16]

Materials:

- **3-Bromoquinoline** (1.0 equiv)
- Arylboronic acid or pinacol ester (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv)
- Solvent system (e.g., Dioxane/water 4:1, or THF/water)
- Ethyl acetate (EtOAc)
- Water and Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add **3-bromoquinoline** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
- Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1).
 Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using several freeze-pump-thaw cycles. This is critical to remove oxygen which can deactivate the catalyst.[16]
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

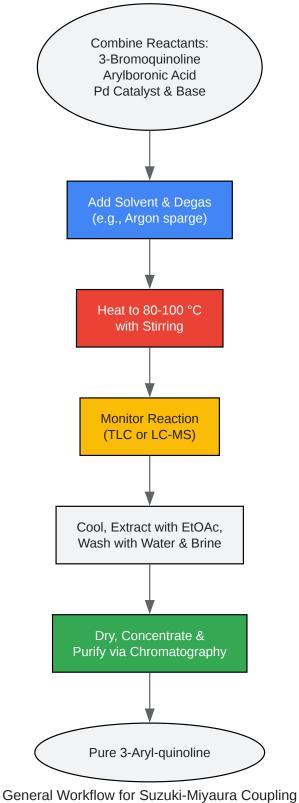






- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-bromoquinoline is consumed.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted quinoline.





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General Workflow for Suzuki-Miyaura Coupling



Applications in Research and Development

- **3-Bromoquinoline** is a valuable precursor in several areas of chemical and pharmaceutical research:
- Pharmaceutical Development: It is a key intermediate for synthesizing compounds with potential anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[1][17][18][19]
 [20] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry.[18]
- Organic Synthesis: Its defined reactivity allows for the construction of complex heterocyclic molecules and the exploration of new synthetic pathways.[1]
- Material Science: Derivatives of 3-bromoquinoline are used to develop advanced materials, such as polymers and fluorescent probes for biological imaging, due to their unique electronic properties.[1]

Conclusion

3-Bromoquinoline is a well-characterized compound with a robust set of physical and chemical data. Its utility as a versatile synthetic intermediate is well-established, particularly in the construction of substituted quinoline systems via modern cross-coupling techniques. The detailed properties and protocols provided in this guide serve as a critical resource for scientists and researchers aiming to leverage this compound in drug discovery, organic synthesis, and material science.

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